molecular formula C13H13BrN2OS B4556173 N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide

N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B4556173
M. Wt: 325.23 g/mol
InChI Key: LJRZEWIAEQCPDE-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a bromine atom at the 5-position, and a thiophene ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine-2-amine and 4-ethyl-5-methylthiophene-3-carboxylic acid.

    Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 5-bromopyridine-2-amine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Coupling: Aryl or vinyl-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide depends on its specific application:

Comparison with Similar Compounds

N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-3-10-8(2)18-7-11(10)13(17)16-12-5-4-9(14)6-15-12/h4-7H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRZEWIAEQCPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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